2,8-Diethyldibenzo[b,d]furan
Description
2,8-Diethyldibenzo[b,d]furan is a polycyclic aromatic compound consisting of a fused dibenzofuran core substituted with ethyl groups at the 2 and 8 positions. Its molecular formula is C₁₆H₁₄O, with a molecular weight of 222.28 g/mol. The ethyl substituents introduce steric bulk and electron-donating effects, distinguishing it from halogenated or smaller alkyl-substituted analogs.
Properties
CAS No. |
86532-17-4 |
|---|---|
Molecular Formula |
C16H16O |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2,8-diethyldibenzofuran |
InChI |
InChI=1S/C16H16O/c1-3-11-5-7-15-13(9-11)14-10-12(4-2)6-8-16(14)17-15/h5-10H,3-4H2,1-2H3 |
InChI Key |
HHLBVVCRWKQPCO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C2C=C(C=C3)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Diethyldibenzo[b,d]furan typically involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers. One common method includes the use of substituted biphenyls, which undergo cyclization to form the dibenzofuran core. The reaction conditions often involve the use of metal complex catalysis, such as palladium or copper catalysts, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,8-Diethyldibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as halogenation and Friedel-Crafts acylation.
Oxidation and Reduction: It can undergo oxidation to form quinones and reduction to form dihydro derivatives.
Common Reagents and Conditions
Halogenation: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Friedel-Crafts Acylation: Acyl chlorides or anhydrides in the presence of aluminum chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Halogenated Derivatives: Formed through halogenation reactions.
Acylated Products: Formed through Friedel-Crafts acylation.
Quinones: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
Scientific Research Applications
2,8-Diethyldibenzo[b,d]furan has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2,8-Diethyldibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, certain derivatives of dibenzofuran have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Ethyl groups enhance solubility in non-polar solvents compared to halogenated analogs, which exhibit higher polarity and stronger intermolecular interactions (e.g., dipole-dipole) .
- Molecular Weight : Brominated derivatives (e.g., 2,8-Dibromodibenzo[b,d]furan) have significantly higher molecular weights due to bromine’s atomic mass, impacting melting/boiling points .
Physical and Spectral Properties
Thermal Stability and Phase Behavior
- Melting/Boiling Points :
- This compound : Predicted to have a lower melting point (~150–180°C) than halogenated analogs due to reduced crystal packing efficiency from ethyl groups.
- 2,8-Dibromodibenzo[b,d]furan : Melts at 226°C and boils at 396°C, reflecting strong halogen-based intermolecular forces .
- 2,8-Dichlorodibenzo[b,d]furan : Expected to have intermediate values (e.g., boiling point ~350–380°C) .
Spectroscopic Characteristics
- NMR Spectroscopy :
- Ethyl substituents would deshield aromatic protons due to electron-donating effects, leading to upfield shifts compared to halogenated derivatives. For example, the furan ring protons in this compound may exhibit 1J coupling constants <180 Hz , distinct from the 180.8 Hz observed in chlorinated analogs .
- Carbon chemical shifts for ethyl-substituted carbons (~10–30 ppm for CH₂ and CH₃ groups) would contrast with halogen-substituted carbons (>100 ppm for C-Cl or C-Br) .
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